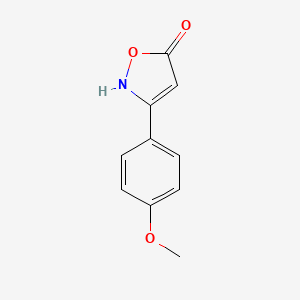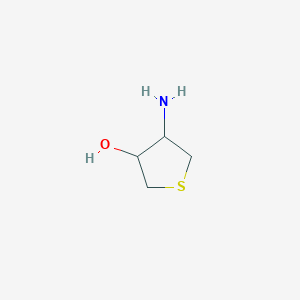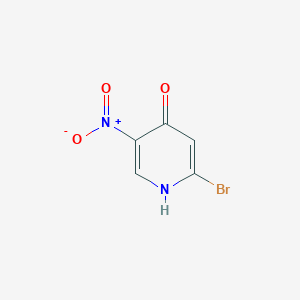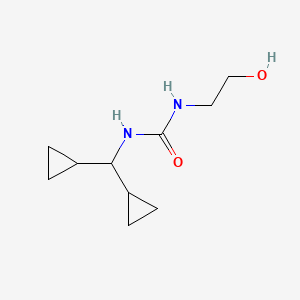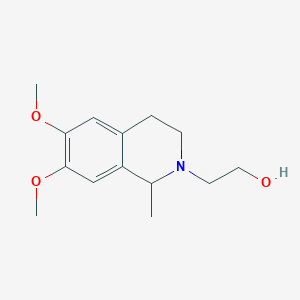
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine
Descripción general
Descripción
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine” is a chemical compound. It is a derivative of the amino acid alanine . The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group, a methoxy group, a carbonyl group, and a benzylalanine group . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The Fmoc group in this compound can be removed under mildly basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids in peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Fmoc group could make the compound relatively non-polar and insoluble in water .Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is widely used in chemical peptide synthesis . The Fmoc group (9-Fluorenylmethoxycarbonyl) is a base-labile protecting group used in the synthesis of peptides . It allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Protection of Amino Functions
N-Fmoc-N-benzyl-D-alanine plays a pivotal role in the protection of amino functions . The compound is used for temporary protection of the α-amino group in solid-phase peptide synthesis . This protection is crucial in the synthesis of multifunctional targets where amino functions often occur .
Synthesis of Complex Molecules
The compound is used in the synthesis of complex molecules . The Fmoc group’s beneficial attributes, which have yet to be surpassed by any other Na-protecting group, make it a valuable resource for research in the post-genomic world .
Green Chemical Peptide Synthesis
N-Fmoc-N-benzyl-D-alanine is used in the development of more green chemical peptide synthesis processes . The Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Facilitated Cleavage
The compound is used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This is particularly useful in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Research and Development
N-Fmoc-N-benzyl-D-alanine is used in research and development in the field of chemistry . Its unique properties and applications make it a valuable compound for researchers and scientists working on new chemical synthesis methods .
Mecanismo De Acción
Target of Action
N-Fmoc-N-benzyl-D-alanine, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine or 2-{BENZYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form peptides .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group of the compound is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group of the compound serves as a temporary protecting group for the amino group, allowing for the selective coupling of amino acids .
Result of Action
The use of N-Fmoc-N-benzyl-D-alanine in peptide synthesis results in the formation of complex peptides, including ones of significant size and complexity . These peptides can have a variety of biological effects, depending on their sequence and structure.
Action Environment
The action of N-Fmoc-N-benzyl-D-alanine is influenced by various environmental factors. For instance, the compound is stable under acidic conditions but is labile under basic conditions . This property is exploited in peptide synthesis, where basic conditions are used to remove the Fmoc group and allow for the coupling of amino acids . Other factors, such as temperature and solvent, can also influence the compound’s stability and efficacy.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine | |
CAS RN |
540483-59-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(phenylmethyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540483-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



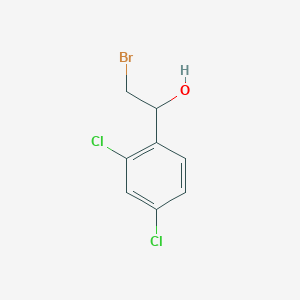
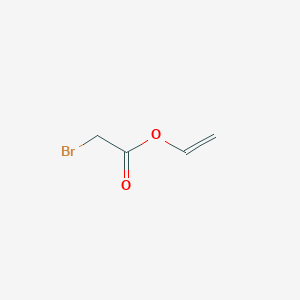
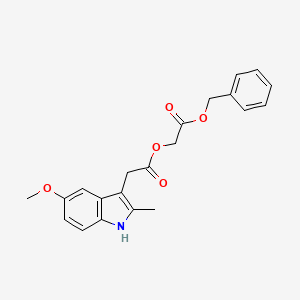
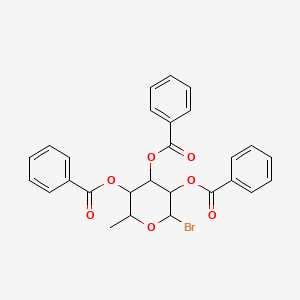

![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)

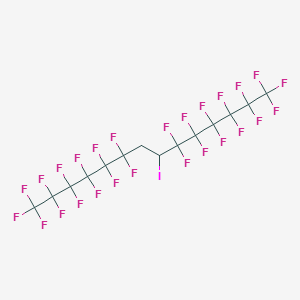
![(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B3328955.png)
